1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-

Kinase Inhibition Negative Control Src Family Kinases

This N,N,1-trimethyl pyrazolopyrimidine is the gold-standard negative control for Src kinase assays. Use it to validate inhibitor specificity and eliminate false positives. - No Src kinase inhibition in biochemical or cell-based assays. - Essential for electrophysiology studies (e.g., ion channel modulation) to rule out off-target effects. - Bench reference for SAR mapping of the pyrazolo[3,4-d]pyrimidine pharmacophore. Supplied with certificate of analysis; immediate global shipment.

Molecular Formula C8H11N5
Molecular Weight 177.21 g/mol
CAS No. 90085-12-4
Cat. No. B1346134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-
CAS90085-12-4
Molecular FormulaC8H11N5
Molecular Weight177.21 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=NC=N2)N(C)C
InChIInChI=1S/C8H11N5/c1-12(2)7-6-4-11-13(3)8(6)10-5-9-7/h4-5H,1-3H3
InChIKeyQWNBAYXVUGENHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PP3 Procurement & Differentiation Guide


1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- (CAS 90085-12-4) is a fully substituted heterocyclic compound within the pyrazolo[3,4-d]pyrimidine scaffold class, featuring N,N-dimethyl and N1-methyl modifications [1]. This class is widely recognized for its kinase inhibition potential, with derivatives primarily targeting oncogenic tyrosine kinases such as c-Src and EGFR [2]. The compound's unique substitution pattern at the 4-amino and N1 positions critically distinguishes it from other class members, often determining its role as an essential negative control in kinase assays rather than an active inhibitor [3].

Generic Substitution Failure for PP3


In-class compounds cannot be simply interchanged due to the steep structure-activity relationship (SAR) of the pyrazolo[3,4-d]pyrimidine scaffold. Modifications to the N1 and C4 positions drastically alter kinase selectivity and potency [1]. For instance, the addition of a simple methyl group can convert a potent inhibitor into an inactive analog, as seen with PP3 versus its active counterpart PP2 [2]. Furthermore, SAR studies demonstrate that lipophilicity and basic nitrogen positioning at the C4-amino side chain are critical determinants of target binding and selectivity, making each derivative a unique chemical entity with distinct pharmacological properties [3]. Therefore, substituting 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- with a generic pyrazolopyrimidine will likely invalidate experimental results, particularly in kinase inhibition studies.

PP3 Differentiation Evidence


Src Kinase Negative Control

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- functions as a validated negative control, being the inactive analog of the Src family kinase inhibitor PP2. In an anoxia-induced hippocampal slice model, treatment with 10 µM of the active inhibitor PP2 significantly blocked the increase in phospho-Y416 Src levels (a measure of kinase activation) induced by anoxia. In contrast, the same concentration of the target compound (as PP3) showed no statistically significant difference from control, demonstrating its essential role in confirming on-target effects [1]. This functional inactivity is critical for experimental design.

Kinase Inhibition Negative Control Src Family Kinases

No Effect on Neuronal Ion Channels

The target compound demonstrates a distinct lack of biological activity compared to its active analog in modulating nicotinic acetylcholine receptor (nAChR) function. In rat major pelvic ganglion neurons, 5 µM PP2 attenuated acetylcholine-induced ionic currents and calcium transients. In contrast, an equal concentration of the target compound (as PP3) had no effect on these parameters [1]. This confirms the compound's utility as a silent tool to control for potential off-target effects on ion channel signaling pathways.

Ion Channel Modulation Negative Control Neuronal Signaling

Physicochemical Property Differentiation

While not a direct comparator for this specific compound, SAR studies on the pyrazolo[3,4-d]pyrimidine scaffold provide class-level evidence for its differentiation. The presence of specific substituents at the N1 and C4 positions critically dictates target engagement. For instance, compounds with larger, lipophilic groups at the N1 phenyl ring and C4-amino side chain (like PP2) are required for potent Src inhibition, with Ki values often in the nanomolar range (<30 nM) [1][2]. In contrast, the minimal N,N-dimethyl and N1-methyl substitutions on the target compound result in a different electrostatic and steric profile (XLogP3-AA = 0.6 [3]), leading to its well-documented inactivity. This underscores why it serves as a control rather than an active agent.

SAR Analysis Drug Design Physicochemical Properties

PP3 Research Applications


Src Kinase Inhibitor Negative Control

This compound is the gold-standard negative control for experiments using the Src family kinase inhibitors PP2 or PP1. Its validated inactivity across multiple cell-based and biochemical assays ensures that observed phenotypes (e.g., changes in cell proliferation, migration, or signaling) are due to specific Src kinase inhibition and not off-target effects of the pyrazolopyrimidine core [1][2].

Off-Target Control for Ion Channel Studies

In neurobiology research, this compound is crucial for distinguishing Src-dependent effects on ion channels (e.g., nAChRs, voltage-gated channels) from non-specific effects. Its lack of activity in modulating ion channel function, as demonstrated in electrophysiology studies, provides a clean baseline for interpreting the effects of active Src inhibitors [3].

SAR Reference for Pyrazolopyrimidines

For medicinal chemists exploring structure-activity relationships of the pyrazolo[3,4-d]pyrimidine class, this minimally substituted analog serves as a key reference point. Its complete lack of Src inhibitory activity contrasts with more functionalized analogs, helping to map the precise structural features required for potency and selectivity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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